molecular formula C6H11NO2 B12943692 3-(Azetidin-2-yl)propanoic acid

3-(Azetidin-2-yl)propanoic acid

Cat. No.: B12943692
M. Wt: 129.16 g/mol
InChI Key: NPRCJSCTYUQOTK-UHFFFAOYSA-N
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Description

3-(Azetidin-2-yl)propanoic acid is a heterocyclic amino acid containing an azetidine ring. Azetidine is a four-membered ring with one nitrogen atom, making it a significant structure in medicinal chemistry due to its unique properties and biological activities. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

3-(azetidin-2-yl)propanoic acid

InChI

InChI=1S/C6H11NO2/c8-6(9)2-1-5-3-4-7-5/h5,7H,1-4H2,(H,8,9)

InChI Key

NPRCJSCTYUQOTK-UHFFFAOYSA-N

Canonical SMILES

C1CNC1CCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form different functional groups.

    Reduction: Hydrogenation can be used to reduce double bonds within the molecule.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Development
Research has indicated that compounds containing the azetidine moiety, including derivatives of 3-(Azetidin-2-yl)propanoic acid, can act as partial agonists at nicotinic acetylcholine receptors. These compounds have shown promise in the development of novel antidepressants. A systematic structure-activity relationship study revealed that modifications to the azetidine structure could enhance pharmacological profiles, leading to candidates with robust antidepressant-like efficacy in animal models .

1.2 Cancer Research
The compound has been explored for its potential anti-cancer properties. Studies indicate that azetidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, azetidine-containing compounds have been linked to reduced tumor growth in HepG2 cells, suggesting their utility as therapeutic agents in hepatocellular carcinoma . Furthermore, the structural features of these compounds may allow for targeted drug design aimed at specific cancer types .

Synthetic Chemistry Applications

2.1 Building Blocks for Peptides
3-(Azetidin-2-yl)propanoic acid serves as a valuable building block in the synthesis of peptides and other bioactive molecules. Its conformationally constrained structure allows it to mimic amino acids effectively, making it suitable for the design of peptide analogs that can interact with biological targets more efficiently than natural peptides .

2.2 Linkers in PROTAC Development
In recent advancements, derivatives of 3-(Azetidin-2-yl)propanoic acid have been utilized as rigid linkers in the development of Proteolysis Targeting Chimeras (PROTACs). These compounds facilitate targeted protein degradation by improving the orientation and stability of the degrader complexes, which is crucial for enhancing drug-like properties and therapeutic efficacy .

Case Studies

Study Focus Findings
Antidepressant Research Investigated azetidine derivativesIdentified novel ligands with enhanced stability and efficacy in antidepressant models
Cancer Therapeutics Evaluated cytotoxicity against cancer cell linesDemonstrated significant anti-cancer activity in HepG2 cells with IC50 values indicating potent effects
Peptide Synthesis Utilized as a building block for peptide analogsEnabled the synthesis of conformationally constrained peptides with improved biological activity
PROTAC Development Explored use as linkers in drug designImproved 3D orientation and effectiveness of targeted protein degradation strategies

Comparison with Similar Compounds

Biological Activity

3-(Azetidin-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

3-(Azetidin-2-yl)propanoic acid features an azetidine ring, which contributes to its biological activity. The azetidine structure is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

Antimicrobial Activity

Research has indicated that derivatives of azetidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain azetidinone derivatives can act as irreversible inhibitors of various enzymes, including elastases and proteases, which are crucial in bacterial pathogenesis . These compounds have been explored for their potential as antibiotics and antifungals.

Anticancer Properties

The anticancer potential of 3-(azetidin-2-yl)propanoic acid has been investigated through various synthetic analogs. A study highlighted the synthesis of 3-chloro-azetidin-2-one derivatives that demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7 and SKBR3) . These findings suggest that modifications to the azetidine structure can enhance its anticancer efficacy.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. For example, azetidine amides have been identified as potent inhibitors of the Pks13 enzyme, which is essential for mycobacterial cell wall biosynthesis. The binding interactions of these compounds within the enzyme's active site have been characterized through crystallography, revealing their potential as leads for developing new tuberculosis treatments .

The mechanisms underlying the biological activity of 3-(azetidin-2-yl)propanoic acid involve several pathways:

  • Enzyme Inhibition : The ability to covalently modify key enzymes contributes to its antimicrobial and anticancer effects.
  • Cell Proliferation Modulation : Compounds derived from 3-(azetidin-2-yl)propanoic acid have been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, further enhancing their therapeutic profile.

Study on Anticancer Activity

In a recent study, a series of 3-chloro-azetidin-2-one derivatives were tested against various cancer cell lines. The results indicated that specific modifications led to increased potency against breast cancer cells, highlighting the importance of structural optimization in drug development .

Enzyme Binding Studies

Another significant investigation focused on the binding characteristics of azetidine amides with the Pks13 enzyme. The study utilized X-ray crystallography to elucidate the binding orientation and interactions within the active site, confirming their role as effective inhibitors .

Data Summary

Activity Type Target Effect Study Reference
AntimicrobialVarious bacterial enzymesInhibition
AnticancerMCF-7, SKBR3 cell linesInduced apoptosis
Enzyme InhibitionPks13Potent inhibition

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